3H-1,2,4-Triazole-3-selone, 1,2-dihydro-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydro-5-methyl-3-selenoxo-3H-1,2,4-triazole is a heterocyclic compound that contains selenium, nitrogen, and carbon atoms. This compound is part of the 1,2,4-triazole family, which is known for its diverse biological and chemical properties. The inclusion of selenium in its structure adds unique characteristics, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 1,2-Dihydro-5-methyl-3-selenoxo-3H-1,2,4-triazole typically involves the reaction of appropriate hydrazine derivatives with selenium-containing reagents under controlled conditions. One common method includes the cyclization of hydrazine derivatives with selenium dioxide or other selenium sources in the presence of a suitable catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,2-Dihydro-5-methyl-3-selenoxo-3H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of selenoxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of selenol derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1,2-Dihydro-5-methyl-3-selenoxo-3H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 1,2-Dihydro-5-methyl-3-selenoxo-3H-1,2,4-triazole exerts its effects involves its interaction with specific molecular targets and pathways. The selenium atom plays a crucial role in its biological activity, often participating in redox reactions and interacting with thiol groups in proteins. This interaction can lead to the modulation of enzyme activity and the disruption of cellular processes in pathogens or cancer cells .
Comparison with Similar Compounds
1,2-Dihydro-5-methyl-3-selenoxo-3H-1,2,4-triazole can be compared with other selenium-containing heterocycles and triazole derivatives:
1,2,4-Triazole: Lacks the selenium atom but shares similar structural features and biological activities.
Selenazole: Another selenium-containing heterocycle with distinct chemical properties and applications.
Imidazole: A nitrogen-containing heterocycle with a wide range of biological activities but without selenium.
The uniqueness of 1,2-Dihydro-5-methyl-3-selenoxo-3H-1,2,4-triazole lies in its selenium content, which imparts unique redox properties and potential biological activities not found in its sulfur or oxygen analogs.
Properties
CAS No. |
33144-86-4 |
---|---|
Molecular Formula |
C3H4N3Se |
Molecular Weight |
161.06 g/mol |
InChI |
InChI=1S/C3H4N3Se/c1-2-4-3(7)6-5-2/h1H3,(H,4,5,6) |
InChI Key |
ABTVTAOYIAFGNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)[Se] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.